{[(Pent-1-yn-3-yl)oxy]methyl}benzene
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Overview
Description
{[(Pent-1-yn-3-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-1-yn-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-1-yn-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-1-yn-3-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or copper-based catalysts, which facilitate the coupling of the alkyne and benzyl alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[(Pent-1-yn-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of {[(Pent-1-en-3-yl)oxy]methyl}benzene or {[(Pent-1-yl)oxy]methyl}benzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
{[(Pent-1-yn-3-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(Pent-1-yn-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the benzene ring can engage in π-π interactions with aromatic residues in proteins, influencing biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[(Prop-2-yn-1-yloxy]methyl}benzene: Similar structure but with a shorter alkyne chain.
{[(But-1-yn-3-yl)oxy]methyl}benzene: Similar structure with a different alkyne substitution pattern.
Uniqueness
{[(Pent-1-yn-3-yl)oxy]methyl}benzene is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
909803-60-7 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
pent-1-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3 |
InChI Key |
POHJPLWRVXVOPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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